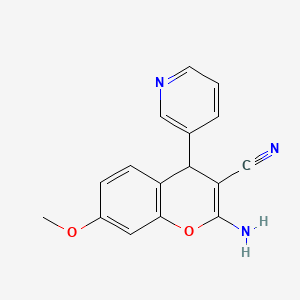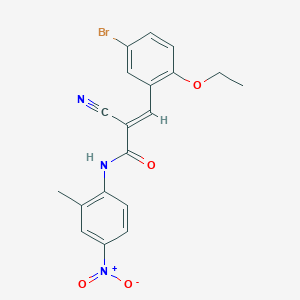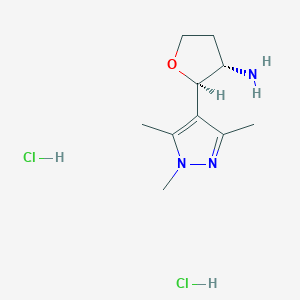
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile, also known as AMCPC, is a heterocyclic organic compound that has recently been studied for its potential in various scientific applications. AMCPC is a derivative of chromene, which is a type of polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are known for their strong aromatic properties and for their ability to bind to DNA. AMCPC has been studied for its potential as a pharmaceutical agent, as well as for its potential to be used in various scientific research applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound is synthesized through reactions involving condensation and cyclization processes. For instance, Han et al. (2014) describe the synthesis of related chromene compounds through the condensation of 3-methoxyphenol with β-dicyanostyrenes, followed by preparation of intermediate enamines and cyclization using K2CO3 /Cu2Cl2 as a catalyst (Han et al., 2014).
Chemical and Structural Analysis
- Spectral Analysis and Quantum Studies : Halim and Ibrahim (2022) conducted spectral analysis and quantum studies on similar compounds, offering insights into their reactivity and thermodynamic properties (Halim & Ibrahim, 2022).
- Crystal Structure Analysis : The crystal structure of related compounds has been determined through X-ray diffraction, providing insights into the molecular structure and stability (Ganapathy et al., 2015).
Potential Applications
- Photosensitivity Studies : Roushdy et al. (2019) examined the photosensitivity of related chromene compounds, indicating their potential use in optoelectronic devices (Roushdy et al., 2019).
- Pharmacological Activities : Abdelwahab and Fekry (2022) synthesized similar chromene derivatives and evaluated their analgesic and anticonvulsant activities, highlighting their potential in pharmacological applications (Abdelwahab & Fekry, 2022).
- Catalysis : Osyanin et al. (2012) reported the catalyzed synthesis of related chromene compounds, emphasizing the process's mild reaction conditions and environmental friendliness (Osyanin et al., 2012).
- Antimicrobial Activity : Okasha et al. (2022) synthesized and evaluated similar compounds for antibacterial and antifungal activities, showing potential in microbial control applications (Okasha et al., 2022).
properties
IUPAC Name |
2-amino-7-methoxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-20-11-4-5-12-14(7-11)21-16(18)13(8-17)15(12)10-3-2-6-19-9-10/h2-7,9,15H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXTHKOSGJBSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-methoxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)

![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)

![1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone](/img/structure/B2409495.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2409499.png)

![3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol](/img/structure/B2409504.png)